molecular formula C9H8N2O3 B15366554 3-Methoxy-2-methyl-6-nitrobenzonitrile

3-Methoxy-2-methyl-6-nitrobenzonitrile

Cat. No.: B15366554
M. Wt: 192.17 g/mol
InChI Key: CANYGUGFPMRQNE-UHFFFAOYSA-N
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Description

3-Methoxy-2-methyl-6-nitrobenzonitrile is a substituted benzonitrile derivative featuring a methoxy group (-OCH₃) at position 3, a methyl group (-CH₃) at position 2, and a nitro group (-NO₂) at position 6 on the aromatic ring. Substituted benzonitriles are widely employed in organic synthesis, pharmaceuticals, and materials science due to their tunable electronic and steric properties .

Properties

Molecular Formula

C9H8N2O3

Molecular Weight

192.17 g/mol

IUPAC Name

3-methoxy-2-methyl-6-nitrobenzonitrile

InChI

InChI=1S/C9H8N2O3/c1-6-7(5-10)8(11(12)13)3-4-9(6)14-2/h3-4H,1-2H3

InChI Key

CANYGUGFPMRQNE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1C#N)[N+](=O)[O-])OC

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Benzonitrile Derivatives

Compound Name Substituent Positions Molecular Formula Unique Features/Applications
This compound 2-CH₃, 3-OCH₃, 6-NO₂ C₉H₈N₂O₃ Methyl group enhances steric bulk; nitro group at position 6 may influence electrophilic substitution patterns.
2-Fluoro-3-methoxy-6-nitrobenzonitrile 2-F, 3-OCH₃, 6-NO₂ C₈H₅FN₂O₃ Fluorine’s electron-withdrawing effect increases reactivity in nucleophilic substitutions.
3-Methoxy-2-nitrobenzonitrile 2-NO₂, 3-OCH₃ C₈H₆N₂O₃ Nitro at position 2 directs electrophilic attacks to position 5 or 6; used as a synthetic intermediate.
3-Methoxy-4-nitrobenzonitrile 3-OCH₃, 4-NO₂ C₈H₆N₂O₃ Exhibits moderate anticancer activity; nitro at position 4 alters electronic distribution.
3-Bromo-6-methyl-2-nitrobenzoic acid 3-Br, 6-CH₃, 2-NO₂ C₈H₆BrNO₄ Bromine’s steric hindrance and electron-withdrawing effects modify reaction pathways.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Property This compound (Inferred) 2-Fluoro-3-methoxy-6-nitrobenzonitrile 3-Methoxy-4-nitrobenzonitrile
Molecular Weight (g/mol) 192.17 196.14 192.14
Melting Point (°C) Not reported 120–125 145–150
Solubility Low in water; soluble in polar aprotic solvents Similar Similar
LogP (Octanol-Water) ~1.8 (estimated) 1.5 1.7

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